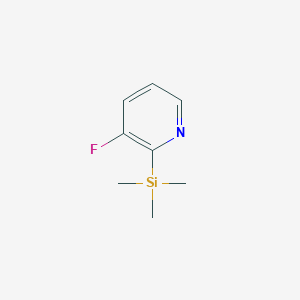

3-Fluoro-2-(trimethylsilyl)pyridine

描述

Significance of Fluorinated Pyridines in Contemporary Chemical Research

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of functional molecules. The introduction of fluorine, the most electronegative element, onto this ring system profoundly alters its physicochemical properties, leading to applications that are central to modern life.

Fluorinated pyridines are integral to the development of numerous pharmaceuticals and agrochemicals. In medicinal chemistry, the substitution of hydrogen with fluorine can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govnih.gov For instance, the increased lipophilicity imparted by fluorine can facilitate the passage of a drug molecule through biological membranes. nih.gov This has led to the incorporation of fluoropyridine moieties in a wide range of therapeutic agents.

Similarly, in the agrochemical industry, fluorinated pyridines are key components of many modern herbicides, fungicides, and insecticides. nih.gov The presence of fluorine can increase the biological efficacy and selectivity of these agents, contributing to improved crop yields and more sustainable agricultural practices.

The introduction of a fluorine atom into a pyridine ring has a dramatic effect on its electronic properties and reactivity. The high electronegativity of fluorine withdraws electron density from the ring, which can significantly lower the pKa of the pyridine, making it less basic. This modification can be crucial for optimizing the pharmacokinetic profile of a drug.

Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic attack and increase the thermal and oxidative stability of the molecule. nih.gov From a reactivity standpoint, the electron-withdrawing nature of fluorine can activate the pyridine ring towards nucleophilic aromatic substitution, making it a versatile platform for further chemical modification. organic-chemistry.orgacs.org

Role of Organosilanes in Pyridine Functionalization

Organosilanes, compounds containing a carbon-silicon bond, have become indispensable tools in synthetic organic chemistry. Their unique properties allow for a wide range of chemical transformations that would be difficult to achieve otherwise.

The trimethylsilyl (B98337) (TMS) group is one of the most widely used organosilicon functionalities. It can serve as a protecting group for acidic protons, such as those in alcohols and amines, due to its ready introduction and subsequent removal under mild conditions. acs.org In the context of pyridine chemistry, the TMS group can act as a "masked" proton, allowing for the introduction of other functional groups before its cleavage.

Crucially, the TMS group can also function as a powerful directing group. Its steric bulk and electronic properties can influence the regioselectivity of subsequent reactions on the pyridine ring, guiding incoming reagents to specific positions. This directing effect is a cornerstone of modern synthetic strategy, enabling the construction of complex, highly substituted pyridine derivatives.

Silicon-mediated transformations are a broad class of reactions that leverage the unique properties of organosilanes to form new chemical bonds. In heteroaromatic chemistry, these transformations are particularly valuable for the functionalization of pyridine rings. For example, silyl-substituted pyridines can participate in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds.

Furthermore, the strategic placement of a silyl (B83357) group can facilitate reactions at otherwise unreactive positions of the pyridine ring. This is often achieved through processes that involve the temporary dearomatization of the ring, followed by functionalization and rearomatization.

Historical Context and Evolution of Pyridyl Organosilane and Fluoropyridine Synthesis

The synthesis of pyridines has a rich history, with the first synthesis of the parent compound being reported in the 19th century. Early methods often required harsh conditions and offered limited control over substitution patterns. Over the past several decades, a plethora of more sophisticated and milder methods have been developed, allowing for the synthesis of a vast array of substituted pyridines. organic-chemistry.org

The preparation of fluoropyridines has also evolved significantly. Early methods often relied on diazotization reactions (the Balz-Schiemann reaction) or halogen exchange (halex) reactions, which could be hazardous or inefficient. researchgate.net More recently, modern fluorination reagents and catalytic methods have been developed that allow for the direct and selective introduction of fluorine into the pyridine ring under milder conditions. organic-chemistry.orgacs.org

The synthesis of pyridyl organosilanes has also seen considerable progress. Initial methods often involved the reaction of organometallic pyridine derivatives with silicon electrophiles. More recent developments have focused on direct C-H silylation methods, which offer a more atom-economical and efficient route to these valuable synthetic intermediates. The combination of these evolving synthetic strategies has paved the way for the preparation of complex molecules like 3-Fluoro-2-(trimethylsilyl)pyridine, opening new avenues for chemical exploration.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 87674-09-7 | C₈H₁₂FNSi | 169.27 | Target compound of this article. |

| 3-Fluoropyridine (B146971) | 372-47-4 | C₅H₄FN | 97.09 | Parent fluoropyridine. |

| 2-(Trimethylsilyl)pyridine (B83657) | 17949-93-0 | C₈H₁₃NSi | 151.28 | Parent silylpyridine. |

| 3-(Trimethylsilyl)pyridin-2-yl trifluoromethanesulfonate | 134391-76-7 | C₉H₁₂F₃NO₃SSi | 315.34 | A precursor to 2,3-pyridyne, highlighting the reactivity of the 2-silyl, 3-leaving group arrangement. |

属性

IUPAC Name |

(3-fluoropyridin-2-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLAVGOMINOBWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463658 | |

| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-09-7 | |

| Record name | 3-Fluoro-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Trimethylsilyl Pyridine

Regioselective Synthetic Approaches

Regioselectivity is paramount in the synthesis of polysubstituted pyridines. The challenge lies in directing functionalization to the C2 and C3 positions of the pyridine (B92270) ring, often in the presence of other reactive sites.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a directing metalation group (DMG), which is a Lewis basic moiety that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position. baranlab.org

In the context of 3-fluoropyridine (B146971), the nitrogen atom and the fluorine substituent both exert strong inductive electron-withdrawing effects. This acidity enhancement facilitates the selective deprotonation at the C2 position, which is situated between the nitrogen and the fluorine. Strong lithium amide bases or alkyl lithiums are typically employed for this purpose. baranlab.org The resulting 3-fluoro-2-lithiopyridine intermediate is a potent nucleophile that can be trapped with various electrophiles, including silylating agents, to install the trimethylsilyl (B98337) group at the C2 position. The general principle of DoM involves the DMG coordinating with a Lewis acidic lithium cation, which allows the alkyl-lithium species to deprotonate the nearest ortho-position on the ring. baranlab.org

A complementary strategy involves the stepwise introduction of substituents onto a pre-functionalized pyridine core, allowing for precise control over the final structure. This approach is exemplified by the synthesis of 2,3,5-trisubstituted pyridines from building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.govresearchgate.net

This methodology showcases how a highly functionalized pyridine can serve as a versatile platform. By starting with a molecule where the desired substitution pattern is already partially established (e.g., a 3-fluoropyridine derivative), subsequent reactions can be performed with high regioselectivity. For instance, a halogen at the C2 position of a 3-fluoropyridine can be converted into the target trimethylsilyl group through metal-halogen exchange followed by silylation, or through transition-metal-catalyzed cross-coupling reactions. This stepwise approach provides a reliable route to complex pyridine structures by leveraging the differential reactivity of the pre-installed functional groups. nih.gov

Introduction of the Trimethylsilyl Group

The installation of the trimethylsilyl moiety is a critical step in the synthesis. This can be accomplished either by direct silylation of a fluoropyridine precursor or through modern catalytic techniques.

The most direct route to 3-Fluoro-2-(trimethylsilyl)pyridine involves the silylation of a 3-fluoropyridine precursor. This is typically achieved by generating a nucleophilic center at the C2 position of the 3-fluoropyridine ring, which then reacts with an electrophilic silicon reagent. As described under directed metalation (Section 2.1.1), deprotonation of 3-fluoropyridine at the C2 position with a strong base creates a lithiated intermediate. This intermediate readily reacts with trimethylsilyl chloride (TMSCl) to furnish the desired product.

The success of this reaction hinges on the choice of base and reaction conditions to ensure selective deprotonation without side reactions. Imidazole is often used not as a primary base but as a nucleophilic additive to activate the silyl (B83357) chloride, although its effect is diminished in solvents like DMF. researchgate.net

Table 1: Typical Reagents for Silylation of Activated Pyridine Precursors

| Role | Example Reagent | Function |

|---|---|---|

| Substrate | 3-Fluoropyridine | The pyridine core to be functionalized. |

| Base | n-Butyllithium (n-BuLi) | Deprotonates the C2 position to form a lithiated intermediate. |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Acts as the electrophile to introduce the -Si(CH₃)₃ group. |

| Solvent | Tetrahydrofuran (B95107) (THF) or Diethyl ether | Anhydrous, non-protic solvent to facilitate the organometallic reaction. |

Palladium-Catalyzed Silylation Methods

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for efficient C-H bond functionalization. Palladium-catalyzed reactions offer a powerful alternative for the silylation of pyridines. nih.gov These methods can proceed via two main pathways: cross-coupling of a halo-pyridine with a silylating agent or direct C-H silylation.

In a cross-coupling approach, a precursor such as 2-bromo- or 2-chloro-3-fluoropyridine (B99640) would be reacted with a silicon nucleophile, like hexamethyldisilane (B74624) (Me₃Si-SiMe₃), in the presence of a palladium catalyst. This approach leverages well-established catalytic cycles to form the C-Si bond.

More recently, direct C-H silylation has emerged as a more atom-economical method. While rhodium-aluminum complexes have been shown to be effective for the C2-selective silylation of various pyridines, palladium catalysis for this transformation is also an area of active research. rsc.org These reactions avoid the need to pre-install a leaving group, directly converting a C-H bond into a C-Si bond. For example, the treatment of 2-phenylpyridines with specific silylating agents under palladium catalysis has been shown to produce fluorosilylated products in good yields. nih.gov

Fluorination Reactions for Pyridine Ring Construction

An alternative to functionalizing a pre-formed pyridine ring is to construct the 3-fluoropyridine core from acyclic precursors that already contain the necessary fluorine atom. This approach offers a distinct advantage for creating diversely substituted pyridines.

One notable method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.org This reaction, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue light irradiation, generates a key intermediate that undergoes a subsequent one-pot condensation with an ammonia (B1221849) source, typically ammonium (B1175870) acetate, to form the 3-fluoropyridine ring. acs.orgresearchgate.net This strategy allows for the assembly of the fluorinated heterocyclic core from two distinct ketone components, providing flexibility in the substituents on the final product. acs.org The process is efficient and can be performed on a millimole scale, sometimes using the crude silyl enol ether directly. acs.org

Other ring-forming reactions have been described, but often have a narrower scope. acs.org The development of methods starting from readily available materials to build the 3-fluoropyridine skeleton remains a highly desirable goal in synthetic chemistry. acs.org

Site-Selective C-H Fluorination Protocols

Direct C-H fluorination has emerged as a powerful tool in medicinal chemistry for the late-stage modification of complex molecules. However, applying this strategy to synthesize this compound from a 2-(trimethylsilyl)pyridine (B83657) precursor is problematic due to inherent regioselectivity rules.

Research into the C-H fluorination of pyridines and related nitrogen heterocycles has shown that these reactions exhibit a strong preference for functionalization at the C-2 and C-6 positions, which are adjacent to the ring nitrogen. nih.gov A prominent method developed by Hartwig and colleagues utilizes silver(II) fluoride (B91410) (AgF₂) as a potent fluorinating agent. nih.gov The reaction proceeds under mild, ambient temperature conditions and is tolerant of a wide array of functional groups. nih.gov

The proposed mechanism is analogous to the classic Chichibabin amination, where the pyridine nitrogen coordinates to the silver center, activating the adjacent C-H bonds for fluorination. nih.gov While highly effective for producing 2-fluoropyridines, this intrinsic selectivity means that starting with 2-(trimethylsilyl)pyridine would likely yield 6-fluoro-2-(trimethylsilyl)pyridine rather than the desired 3-fluoro isomer. Overcoming this natural regioselectivity for C-3 fluorination remains a significant challenge in direct C-H activation.

Table 1: Regioselectivity in Direct C-H Fluorination of Pyridines

| Reagent | Typical Position of Fluorination | Conditions | Reference |

|---|

Nucleophilic and Electrophilic Fluorination Techniques

Given the challenges of direct C-H fluorination for this specific isomer, alternative strategies involving nucleophilic and electrophilic fluorination are more viable. A highly plausible route involves the directed ortho-metalation (DoM) of 3-fluoropyridine.

Electrophilic Approach via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful synthetic technique that uses a functional group (the directing metalation group, or DMG) to guide deprotonation to its adjacent ortho position. wikipedia.org In the case of 3-fluoropyridine, the fluorine atom can serve as a moderate DMG. organic-chemistry.org

The proposed synthesis would proceed as follows:

Metalation : 3-Fluoropyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The fluorine atom directs the lithiation exclusively to the C-2 position. wikipedia.orgorganic-chemistry.org

Electrophilic Quench : The resulting 3-fluoro-2-lithiopyridine intermediate is then quenched with an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl). This step introduces the trimethylsilyl group at the C-2 position, yielding the final product, this compound.

This method offers high regioselectivity due to the chelation-assisted deprotonation guided by the DMG. baranlab.org

Table 2: Hypothetical Synthesis of this compound via DoM

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Lithiation | 3-Fluoropyridine | n-BuLi or LDA, THF, -78 °C | 3-Fluoro-2-lithiopyridine |

Nucleophilic Fluorination Approach

Nucleophilic fluorination strategies typically involve the displacement of a leaving group by a fluoride anion source (e.g., KF, CsF). alfa-chemistry.com A potential, albeit more complex, route to the target compound could involve a modified Balz-Schiemann or Sandmeyer-type reaction. This would necessitate starting with a precursor like 3-amino-2-bromopyridine. The synthesis would involve silylation at the 2-position (via halogen-metal exchange and quenching with TMSCl), followed by diazotization of the 3-amino group and subsequent decomposition of the diazonium salt in the presence of a fluoride source (e.g., HBF₄, HPF₆). google.com However, the DoM route starting from 3-fluoropyridine is considerably more direct and atom-economical.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize hazards, and improve energy efficiency, are increasingly influencing the design of synthetic routes.

Development of Sustainable Reagents and Catalytic Systems

A significant advancement in green fluorine chemistry is the development of safer and more manageable fluorinating agents. nih.gov Historically, electrophilic fluorination relied on highly toxic and hazardous elemental fluorine (F₂). sigmaaldrich.com Modern chemistry has largely replaced it with a suite of N-F reagents that are more stable, less hazardous, and easier to handle. nih.govwikipedia.org

These sustainable reagents are crucial for improving the safety and environmental profile of fluorination reactions.

Table 3: Examples of Modern Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Characteristics | Reference |

|---|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | Crystalline solid, stable, versatile | alfa-chemistry.comwikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for fluorinating enolates and other nucleophiles | nih.govwikipedia.org |

Furthermore, the development of catalytic systems, such as the photoredox-catalyzed synthesis of 3-fluoropyridines from silyl enol ethers, represents a move towards more sustainable processes. organic-chemistry.orgacs.org Although not a direct route to the target compound, these methods highlight the potential of catalysis to enable reactions under milder conditions with lower catalyst loadings, reducing energy consumption and waste.

Optimization of Environmentally Benign Reaction Conditions

The optimization of reaction conditions is a cornerstone of green chemistry. The directed ortho-metalation route to this compound, while effective, traditionally requires cryogenic temperatures (-78 °C) and stoichiometric use of strong, pyrophoric bases like n-BuLi, which present safety and energy concerns.

Current research focuses on mitigating these issues. The development of catalytic C-H activation/silylation protocols could potentially offer a greener alternative to stoichiometric metalation. Additionally, exploring less hazardous solvents and minimizing purification steps through one-pot procedures are key areas of optimization. The photoredox method for creating 3-fluoropyridines, for example, can be performed as a one-pot protocol, which simplifies the procedure and reduces waste from isolating intermediates. organic-chemistry.org Applying such principles to the synthesis of specific targets like this compound is an ongoing goal in synthetic chemistry.

Reactivity and Chemical Transformations of 3 Fluoro 2 Trimethylsilyl Pyridine

Cross-Coupling Reactions Involving 3-Fluoro-2-(trimethylsilyl)pyridine

This compound serves as a versatile coupling partner in the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov The trimethylsilyl (B98337) group acts as a stable and less toxic alternative to other organometallic reagents like those based on tin or zinc. mdpi.comsemanticscholar.org

The Hiyama cross-coupling reaction, which pairs organosilanes with organic halides under palladium catalysis, is a particularly effective transformation for this compound. wikipedia.orgorganic-chemistry.org This reaction is noted for its efficiency in creating bi(het)aryl structures, which are prevalent in many biologically active compounds. nih.govnih.gov A key feature of the Hiyama coupling is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to enable the transmetalation step. organic-chemistry.orgrsc.org

Efficient Hiyama cross-coupling reactions have been demonstrated between this compound and various (het)aryl halides. These reactions often proceed smoothly at room temperature, providing the corresponding functionalized bi(het)aryl products in yields ranging from fair to excellent. nih.gov The use of organosilicon reagents like this compound is advantageous due to their stability, low toxicity, and ease of handling compared to other organometallics. mdpi.comrsc.org

The success of the Hiyama coupling with 2-silylpyridine derivatives is critically dependent on the position of the nitrogen atom relative to the trimethylsilyl group. nih.gov The reaction mechanism involves the activation of the organosilane by a fluoride ion to form a hypervalent, pentacoordinate silicon species. wikipedia.orgorganic-chemistry.orgrsc.org This intermediate is significantly more nucleophilic and is capable of transferring its organic group to the palladium(II) center in the transmetalation step of the catalytic cycle. wikipedia.orgorganic-chemistry.org

For this compound, the adjacent pyridine (B92270) nitrogen plays a crucial role in facilitating this activation. It is proposed that the nitrogen atom, being in the alpha position to the silicon-bearing carbon, enhances the rate and efficiency of the coupling. This assistance may occur through pre-coordination to the silicon atom, stabilizing the pentacoordinate intermediate, or by influencing the electronic properties of the C-Si bond, making it more susceptible to cleavage during transmetalation. Research has shown that the presence of this α-nitrogen is a requisite for the cross-coupling to proceed efficiently at room temperature. nih.gov

The Hiyama coupling of this compound has been successfully applied to a range of (het)aryl halides, including iodides and bromides. The reaction demonstrates good functional group tolerance, allowing for the presence of various substituents on the coupling partner. nih.gov However, like all cross-coupling reactions, it has limitations. The primary limitation of the traditional Hiyama coupling is its reliance on a fluoride activator. wikipedia.org Fluoride ions are basic and can cleave common silicon-based protecting groups (e.g., silyl (B83357) ethers) or react with other base-sensitive functionalities that might be present in complex substrates. wikipedia.org While aryl iodides are generally the most reactive coupling partners, the scope has been extended to include other halides. wikipedia.org

| (Het)aryl Halide | Catalyst/Activator | Yield (%) |

|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ / TBAF | 85 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / TBAF | 92 |

| 4-Bromotoluene | Pd(OAc)₂/PCy₃ / TBAF | 78 |

| 2-Iodothiophene | PdCl₂(dppf) / TBAF | 88 |

| 3-Bromopyridine | Pd₂(dba)₃/XPhos / TBAF | 75 |

While the Hiyama coupling is well-documented for 2-silylpyridines, Suzuki-Miyaura and Negishi couplings represent alternative strategies for forming C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. tcichemicals.com Applying this to 3-fluoro-2-pyridyl systems can be challenging. The corresponding 2-pyridyl boronic acids or esters are often prone to protodeboronation, a decomposition pathway that reduces coupling efficiency. nih.gov Furthermore, the electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step. nih.gov Despite these difficulties, specialized conditions, often involving specific ligands and bases, have been developed to facilitate the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.govclaremont.edu

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organosilicon or organoboron counterparts. acs.org This heightened reactivity can be advantageous, allowing for couplings under milder conditions. The preparation of the required 3-fluoro-2-(zinc)pyridine reagent would typically proceed from the corresponding halide. The Negishi reaction often exhibits broad functional group tolerance and high efficiency, making it a powerful tool for constructing complex molecular architectures. acs.orgnih.gov

Beyond the Hiyama, Suzuki, and Negishi reactions, other transition metal-catalyzed couplings can be envisioned for derivatives of 3-fluoro-2-pyridyl systems. For instance, the Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is a prominent method for creating C(sp²)-C(sp) bonds. soton.ac.uk A 3-fluoro-2-halopyridine could readily participate in Sonogashira reactions to introduce alkynyl substituents, which are valuable handles for further synthetic transformations or as components of functional materials. soton.ac.uk The field of transition metal catalysis is continuously evolving, with catalysts based on nickel, copper, and iron gaining prominence as more sustainable and cost-effective alternatives to palladium for various cross-coupling reactions. pindorama.sp.gov.br

Hiyama Cross-Coupling with (Het)aryl Halides

C-F Bond Functionalization and Derivatization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. However, the strategic cleavage and functionalization of C-F bonds is an emerging area of research that offers novel synthetic pathways. nih.govbaranlab.org For a molecule like this compound, the C-F bond is on an electron-deficient pyridine ring, which can influence its reactivity.

Functionalization of aryl C-F bonds can be achieved through various methods, including nucleophilic aromatic substitution (SNAr), transition metal-catalyzed processes, or reductive defluorination. SNAr reactions are typically feasible only when the fluorine atom is activated by strong electron-withdrawing groups positioned ortho or para to it. In this compound, the activating effect of the ring nitrogen may not be sufficient to enable facile SNAr under standard conditions.

More advanced methods involve transition metal complexes that can insert into the C-F bond, initiating a catalytic cycle for cross-coupling or other transformations. baranlab.orgresearchgate.net This approach allows for the replacement of fluorine with other functional groups, providing a complementary strategy to traditional cross-coupling reactions that target C-H or C-Halogen bonds. nih.gov While specific examples of C-F bond functionalization on this compound are not widely reported, the general principles of C-F activation suggest that such transformations are plausible given the appropriate catalytic system. nih.gov

Nucleophilic Aromatic Substitution of the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. In pyridines, the ring nitrogen is electron-withdrawing, which facilitates nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) wikipedia.orgnih.gov. This effect is most pronounced for leaving groups at the 2- and 4-positions, as the negative charge can be delocalized onto the electronegative nitrogen atom through resonance stackexchange.com.

For this compound, the fluorine atom is at the 3-position. Nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the pyridine nitrogen stackexchange.com. Consequently, the C-3 position is significantly less activated towards SNAr compared to the C-2 or C-4 positions. Furthermore, the bulky trimethylsilyl (TMS) group at the C-2 position presents considerable steric hindrance to an incoming nucleophile attempting to attack the C-3 position. These combined electronic and steric factors make direct nucleophilic aromatic substitution of the fluorine atom in this compound a challenging transformation that is not commonly observed.

Transition Metal-Mediated C-F Bond Activation

Activating the inert C-F bond often requires the use of transition metal catalysts scispace.com. The general mechanism involves the oxidative addition of the C-F bond to a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) scispace.comnih.gov. This step is challenging due to the high bond dissociation energy of the C-F bond. Once the C-F bond is cleaved, the resulting organometallic intermediate can undergo various reactions, such as cross-coupling with nucleophiles, before reductive elimination regenerates the catalyst researchgate.net.

While this strategy has been applied to various fluoroaromatics, its application to this compound must contend with potential competition from the activation of the C-Si bond. Research on fluorinated 2-arylpyridines has shown that transition metals can selectively catalyze functionalization, for instance via C-H bond activation, demonstrating the compatibility of the fluoropyridine motif in such catalytic cycles nih.gov. However, specific examples of transition metal-mediated C-F activation for this compound are not prevalent, likely due to the high strength of the bond and potential side reactions involving the silyl group.

Regioselective Defluorination and Hydrodefluorination

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a fundamental transformation in organofluorine chemistry acs.org. This can be achieved using various catalytic systems, including late transition metals or metal-free approaches with highly electrophilic silylium catalysts acs.orgnih.govresearchgate.net. Silanes are often used as the hydride source in these reactions nih.govresearchgate.net.

A notable strategy involves using a hydrosilyl group on the aromatic ring to act as both an internal reductant and a directing group, enabling ortho-selective C-F activation and HDF while preventing over-defluorination figshare.com. While the trimethylsilyl group in this compound is not a hydride source itself, catalytic systems employing an external silane could potentially effect HDF. The reaction would likely be catalyzed by a transition metal or a strong Lewis acid, such as a silylium cation, which activates the C-F bond towards hydride attack sci-hub.se. The regioselectivity would be influenced by the catalyst's coordination to the pyridine nitrogen and the electronic properties of the substituted ring.

Reactivity Associated with the Trimethylsilyl Group

The trimethylsilyl group is a versatile functional group in organic synthesis, primarily known for its role as a protecting group, a director for electrophilic substitution, and a precursor to other functionalities.

Protodesilylation Reactions

Protodesilylation is the cleavage of a carbon-silicon bond by a proton source, replacing the silyl group with a hydrogen atom. This reaction is a common method for removing TMS protecting groups from aromatic rings. The reaction can be promoted by acids or, more commonly for arylsilanes, by a source of fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF) in the presence of a proton source like water rsc.org. Base-catalyzed methods, for example using potassium trimethylsilanolate (KOTMS) in wet DMSO, have also been developed for the efficient cleavage of C-Si bonds in various organosilanes.

The general mechanism for fluoride-promoted protodesilylation involves the attack of the fluoride ion on the silicon atom to form a pentacoordinate, hypervalent silicon intermediate. This intermediate is more susceptible to electrophilic attack, and the C-Si bond is subsequently cleaved by a proton. For this compound, this reaction would yield 3-Fluoropyridine (B146971).

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| TBAF, H₂O | THF, Room Temperature | Most common method, works under mild conditions. |

| HF-Pyridine | THF or CH₃CN | Effective but uses hazardous hydrofluoric acid. |

| CsF, H₂O | DMF or DMSO, Elevated Temperature | Alternative fluoride source. |

| HCl or HBr | AcOH or Dioxane | Acid-catalyzed pathway, less common for arylsilanes. |

| KOTMS, H₂O | DMSO, 25-70 °C | Transition-metal-free, base-catalyzed method. |

Electrophilic and Nucleophilic Attack on the Trimethylsilyl Moiety

The C-Si bond is susceptible to cleavage by both electrophiles and nucleophiles.

Electrophilic Attack (Ipso-Substitution): The trimethylsilyl group is an excellent director for electrophilic aromatic substitution. The attack of an electrophile occurs preferentially at the carbon atom bearing the silyl group, an event known as ipso-substitution. This high regioselectivity is attributed to the stabilization of the positive charge in the cationic intermediate (Wheland intermediate) by the adjacent silicon atom, a phenomenon known as the beta-silicon effect. Subsequent cleavage of the weakened C-Si bond by a nucleophile yields the substituted product. This allows for the regiocontrolled introduction of a wide range of electrophiles, replacing the TMS group.

| Electrophile | Reagent(s) | Product Functional Group |

|---|---|---|

| Br⁺ | Br₂, FeCl₃ or IBr | -Br (Bromination) |

| I⁺ | I₂, ICl | -I (Iodination) |

| NO₂⁺ | HNO₃, H₂SO₄ | -NO₂ (Nitration) |

| RCO⁺ | RCOCl, AlCl₃ | -COR (Acylation) |

Nucleophilic Attack: Nucleophilic attack at the silicon atom is a key reactivity pathway, particularly for generating highly reactive intermediates like arynes. While this compound itself is not an aryne precursor, a closely related analogue, 3-(trimethylsilyl)pyridin-2-yl triflate, readily generates 2,3-pyridyne upon treatment with a fluoride source like cesium fluoride (CsF) nih.gov.

The mechanism involves the attack of the fluoride ion on the silicon atom. This initial attack forms a pentacoordinate silicate (B1173343) intermediate. This intermediate then undergoes a 1,2-elimination, where the triflate group leaves and trimethylsilyl fluoride is expelled, forming the strained triple bond of the 2,3-pyridyne nih.gov. This highly reactive intermediate can then be trapped by various nucleophiles or dienes. Studies on the trapping of 2,3-pyridyne generated this way show that amine nucleophiles add exclusively to the C-2 position, a selectivity attributed to the cumulenic character of the pyridyne intermediate which makes the 2-position more susceptible to nucleophilic attack nih.gov.

Radical Reactions Involving Silicon Intermediates

The homolytic cleavage of the strong aryl C-Si bond to form a silyl radical and an aryl radical is energetically demanding and not a common transformation under typical radical-generating conditions. Most radical reactions involving silicon focus on generating silyl radicals from weaker Si-H or Si-Si bonds nih.govdntb.gov.ua.

However, silicon-containing intermediates can be involved in radical reactions initiated by other means. For example, the formation of an aromatic radical cation via single-electron transfer (SET) oxidation can significantly weaken the C-Si bond. Studies on benzyltrimethylsilane radical cations have shown that C-Si bond cleavage can become a major reaction pathway upon their formation cmu.edu. Similarly, the reaction of aryl-substituted disilanes with elemental lithium can lead to the formation of a radical anion, which subsequently undergoes cleavage of either Si-Si or Si-C bonds nih.gov. While specific studies on this compound are scarce, it is plausible that if a radical cation were formed from this molecule, fragmentation via C-Si bond cleavage could occur, leading to a 3-fluoropyridyl radical intermediate. Another potential route to silyl radicals involves the electroreductive cleavage of strong Si-Cl bonds, offering an alternative to using hydrosilanes chemrxiv.org.

Functionalization at Other Positions of the Pyridine Ring

Functionalization away from the substituted C2 and C3 positions is crucial for elaborating the structure of the this compound core. This is typically achieved through two main strategies: regioselective deprotonation (metalation) followed by reaction with an electrophile, or transition-metal-catalyzed direct C-H activation.

The presence of the trimethylsilyl group at the 2-position effectively blocks this site from deprotonation. The primary directing influence then becomes the 3-fluoro substituent, which acidifies the adjacent C2 and C4 positions, making them more susceptible to metalation by strong bases. thieme-connect.de Since the C2 position is occupied, metalation is strongly directed to the C4 position. This process, known as directed ortho-metalation (DoM), relies on the coordination of a lithium base to the pyridine nitrogen, which positions the base for deprotonation at a nearby site. wikipedia.org

The choice of metalating agent is critical. Lithium amides, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are commonly used. More complex and highly active bases like TMPMgCl·LiCl can also be employed, often providing excellent regioselectivity under mild conditions. znaturforsch.com The general mechanism involves the formation of a 4-pyridyllithium or 4-pyridylmagnesium intermediate, which is then quenched with a suitable electrophile to introduce a new substituent at the C4 position.

The bulky TMS group at C2 also provides steric hindrance that further favors metalation at the more accessible C4 position over the C6 position. Following successful metalation, the resulting organometallic intermediate can be trapped with a wide array of electrophiles.

Below is a table summarizing the expected outcomes of regioselective metalation and electrophilic quenching at the C4 position.

| Metalating Agent | Electrophile (E-X) | Quenching Product (at C4) |

| LDA / THF, -78 °C | D2O | Deuterium (-D) |

| n-BuLi / THF, -78 °C | I2 | Iodine (-I) |

| TMPMgCl·LiCl / THF | DMF | Aldehyde (-CHO) |

| LDA / THF, -78 °C | Me3SiCl | Trimethylsilyl (-SiMe3) |

| s-BuLi / TMEDA, -78 °C | (PhS)2 | Phenylthio (-SPh) |

Transition-metal-catalyzed C-H activation represents a more modern and atom-economical approach to functionalizing the pyridine ring. rsc.org In this strategy, a transition metal catalyst, typically palladium, rhodium, or ruthenium, directly cleaves a C-H bond and facilitates the formation of a new C-C or C-heteroatom bond. nih.gov For pyridine derivatives, the nitrogen atom itself often acts as an endogenous directing group, favoring functionalization at the C2 and C6 positions.

In the case of this compound, the C2 position is blocked by the TMS group. Consequently, C-H activation is anticipated to occur selectively at the C6 position. The 3-fluoro substituent, being electron-withdrawing, deactivates the pyridine ring, which can sometimes make C-H activation more challenging. However, its presence can also influence the regioselectivity and reactivity of the catalytic cycle.

Palladium-catalyzed C-H arylation, for instance, could be used to introduce aryl groups at the C6 position by coupling with aryl halides. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)2), a ligand, and an oxidant. The versatility of this approach allows for the introduction of a diverse range of functionalities.

The table below illustrates potential direct functionalization reactions at the C6 position via C-H activation.

| Reaction Type | Catalyst System | Coupling Partner | Functional Group (at C6) |

| Arylation | Pd(OAc)2 / PPh3 | Ar-I | Aryl (-Ar) |

| Alkenylation | [RhCp*Cl2]2 | Alkene | Alkenyl (-CH=CHR) |

| Alkylation | RuCl2(p-cymene)2 | Alkyl Halide | Alkyl (-R) |

| Silylation | Pd(OAc)2 / Ligand | Disilane | Silyl (-SiR3) |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2 Trimethylsilyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 3-Fluoro-2-(trimethylsilyl)pyridine, offering detailed insights into the connectivity and environment of each atom.

Detailed Analysis of ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The analysis of one-dimensional NMR spectra provides a wealth of information about the electronic environment and through-bond connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the pyridine (B92270) ring protons and the trimethylsilyl (B98337) (TMS) group. The protons on the pyridine ring appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the silicon substituent. The trimethylsilyl group gives rise to a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbon atoms of the pyridine ring resonate in the downfield region, with the carbon directly attached to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon atom bonded to the silicon atom is also clearly identifiable. The methyl carbons of the TMS group appear as a single resonance in the upfield region. The specific chemical shifts are sensitive to the solvent used. fluorine1.ru

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom attached to the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) can be observed, providing valuable structural information. fluorine1.ruwikipedia.org The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous for resolving complex mixtures and identifying fluorinated species. nih.govthermofisher.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Pyridine) | 7.0 - 8.5 | m | - |

| ¹H (TMS) | 0.2 - 0.4 | s | - |

| ¹³C (Pyridine C-F) | 160 - 165 | d | ¹JCF ≈ 240-260 |

| ¹³C (Pyridine C-Si) | 155 - 160 | s | - |

| ¹³C (Pyridine) | 120 - 140 | m | - |

| ¹³C (TMS) | -1 to 1 | q | - |

| ¹⁹F | -110 to -130 | m | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Application of Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional (2D) NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the protonated carbons in the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of nuclei. For this compound, NOESY or ROESY can confirm the spatial relationship between the TMS protons and the protons on the pyridine ring. ipb.pt

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of the Fluoro- and Trimethylsilyl-Pyridyl System

The IR and Raman spectra of this compound exhibit characteristic vibrational modes associated with the pyridine ring, the C-F bond, and the trimethylsilyl group.

Pyridine Ring Vibrations: The spectra show characteristic ring stretching and bending vibrations. The positions of these bands are influenced by the substitution pattern. mdpi.comujaen.es

C-F Stretching Vibration: A strong absorption band corresponding to the C-F stretching vibration is expected in the IR spectrum, typically in the region of 1200-1300 cm⁻¹. researchgate.net

Trimethylsilyl Group Vibrations: The TMS group gives rise to characteristic bands, including the symmetric and asymmetric C-H stretching and bending modes of the methyl groups, and the Si-C stretching vibrations.

Low-Frequency Modes: Raman spectroscopy is particularly useful for observing the low-frequency modes, which may include vibrations involving the heavier silicon atom. mdpi.com

A detailed analysis, often aided by computational calculations, allows for the assignment of the observed vibrational bands to specific molecular motions, providing a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov For this compound, with a molecular formula of C₈H₁₂FNSi, HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). This unambiguous determination of the molecular formula is a critical piece of evidence in the structural elucidation process.

Investigation of Fragmentation Pathways

The investigation of fragmentation pathways in mass spectrometry provides crucial information for the structural confirmation of this compound. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, primarily driven by the labile trimethylsilyl (TMS) group and the stability of the resulting fragments.

The initial event is the formation of the molecular ion (M•+). A prominent fragmentation pathway for trimethylsilyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which is often the base peak in the spectrum. This is due to the formation of a stable silicon-containing cation. Subsequent fragmentation may involve the loss of the entire trimethylsilyl group or rearrangements involving the fluorine atom and the pyridine ring.

Key expected fragmentation patterns include:

Loss of a Methyl Radical: The most favorable initial fragmentation is the cleavage of a Si-CH₃ bond to yield a [M-CH₃]⁺ ion. This fragment is stabilized by the silicon atom.

Loss of the Trimethylsilyl Group: Cleavage of the C-Si bond can lead to the formation of a fluoropyridinyl cation and a trimethylsilyl radical.

Rearrangements: Interactions between the fluorine substituent and the trimethylsilyl group could lead to more complex fragmentation pathways, although these are generally less common. The presence of the nitrogen atom in the pyridine ring also influences the fragmentation, often leading to the formation of stable nitrogen-containing ions.

A comprehensive review of the mass spectral fragmentation of trimethylsilyl (TMS) derivatives highlights that the fragmentation of derivatized alcohols, thiols, amines, and other functional groups follows predictable patterns, mainly through combined gas chromatography and mass spectrometry (GC/MS). nih.gov For instance, in the mass spectra of silyl (B83357) derivatives of partially hydrolyzed nitrogen mustards, most fragmentation pathways under electron ionization involved either α-cleavage or inductive cleavage. nih.gov The study of various trimethylsilylated small molecules has led to the compilation of accurate mass fragmentation rules and pathways, which are invaluable for identifying unknown compounds. nih.gov

Table 1: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| m/z (mass/charge ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 169 | [C₈H₁₂FNSi]•+ (Molecular Ion) | - | Low |

| 154 | [C₇H₉FNSi]⁺ | •CH₃ | High (likely base peak) |

| 96 | [C₅H₄FN]⁺ | •Si(CH₃)₃ | Moderate |

| 73 | [Si(CH₃)₃]⁺ | C₅H₄FN• | Moderate |

This table is predictive and based on the general fragmentation behavior of similar compounds.

X-ray Crystallography

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, based on crystallographic studies of related fluorinated and silylated pyridine derivatives, a hypothetical solid-state structure can be proposed.

The crystal packing of fluorinated pyridines is influenced by the degree and position of fluorine substitution, often leading to arrangements that maximize intermolecular interactions while minimizing repulsive forces. acs.orgfigshare.com Studies on fluorinated N-(pyridin-4-yl)-N'-phenylureas have shown that in addition to strong N−H···N and N−H···O hydrogen bonds, weaker C−H···F−C interactions play a significant role in the crystal packing. researchgate.net Similarly, the crystal structure of other pyridine derivatives reveals specific packing motifs. rsc.orgnih.govrsc.org

Table 2: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8 - 12 |

| b (Å) | 6 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| V (ų) | 1000 - 1500 |

| Z | 4 |

This table presents hypothetical data based on the analysis of crystal structures of similar molecules.

Mechanistic Investigations of Reactions Involving 3 Fluoro 2 Trimethylsilyl Pyridine

Elucidation of Reaction Pathways

The transformation of 3-fluoro-2-(trimethylsilyl)pyridine is often governed by complex catalytic cycles involving multiple steps and transient species. Elucidating these pathways requires a combination of experimental studies and computational modeling.

In transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Hiyama coupling, the reaction proceeds through a well-established sequence of organometallic intermediates. organic-chemistry.orgmdpi.com For a reaction involving this compound and an organic halide (R-X), the catalytic cycle is expected to involve the following key intermediates:

Oxidative Addition Intermediate: The cycle typically begins with the oxidative addition of the organic halide to a low-valent metal center, such as Palladium(0), to form a Pd(II) intermediate, [R-Pd(II)-X]. libretexts.orgyoutube.com

Hypervalent Silicate (B1173343): The carbon-silicon bond of this compound is activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.org This activation step forms a pentacoordinate, hypervalent silicate intermediate, which is significantly more reactive towards transmetalation. organic-chemistry.org

Transmetalation Intermediate: The activated pyridyl group is then transferred from the silicon atom to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex, [(3-fluoro-2-pyridyl)-Pd(II)-R]. This step is often the rate-determining step and is crucial for the efficiency of the cross-coupling. organic-chemistry.org Research on related pyridyltrimethylsilanes has shown that the presence of the pyridine (B92270) nitrogen atom alpha to the trimethylsilyl (B98337) group is essential for successful cross-coupling, suggesting a potential chelating or activating role of the nitrogen in this step. nih.gov

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com

In radical-mediated pathways, the key intermediates are not organometallic complexes but rather radical species. For instance, a hypothetical reaction could involve the formation of a pyridyl radical at the C2 position after homolytic cleavage of the C-Si bond, or the addition of an external radical to the pyridine ring. nih.govacs.org Experimental evidence for such intermediates is often sought through trapping experiments with radical scavengers like TEMPO. acs.org

The characterization of transition states (TS) and the determination of their associated activation energies (Ea) provide deep quantitative insight into reaction mechanisms, rationalizing reaction rates and selectivity. This information is primarily obtained through computational methods, such as Density Functional Theory (DFT) calculations. mdpi.comnih.gov

While specific DFT studies for reactions of this compound are not extensively documented in the literature, analysis of analogous systems allows for informed predictions. For each elementary step in a catalytic cycle, there is a corresponding transition state. For example, in a Hiyama coupling:

The oxidative addition transition state involves the initial interaction and bond-breaking of the R-X bond with the Pd(0) center.

The transmetalation transition state is a highly organized structure involving the palladium complex and the activated pentavalent silicate. organic-chemistry.org

The reductive elimination transition state features the incipient formation of the new C-C bond as the organic moieties are expelled from the palladium center.

Computational studies on similar catalytic processes reveal the intricate geometric and energetic details of these transient structures. For instance, DFT calculations on a rhodium-catalyzed bis-silylation of a silyl-pyridine identified the transition state for the Si-Si bond cleavage and migration of a silyl (B83357) group to the rhodium center. mdpi.com The activation energies for the rate-determining steps in these models were calculated to be in the range of 123-169 kJ/mol, highlighting the significant energy barriers that must be overcome. mdpi.com Similarly, mechanistic studies on fluoroalkenyl arene synthesis have used DFT to calculate the Gibbs free activation energy for key steps, such as nucleophilic attack and retro-[2+2] elimination, with values around 11.8 kcal/mol and 26.3 kcal/mol, respectively. acs.org These studies underscore the power of computational chemistry in predicting reaction feasibility and selectivity by quantifying the energy landscape of the reaction.

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in directing the reaction of this compound down a specific mechanistic pathway to achieve the desired product.

Palladium: Palladium is the most common catalyst for activating the C-Si bond in this compound, primarily through the Hiyama cross-coupling reaction. mdpi.comnih.gov The mechanism, as outlined previously, involves a Pd(0)/Pd(II) catalytic cycle. The efficiency of this process is highly dependent on the choice of ligands on the palladium center and the activating agent. Bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, can facilitate the oxidative addition and reductive elimination steps. nih.gov Research by Pierrat et al. demonstrated that various functionalized bi(het)aryls could be synthesized at room temperature by coupling chloro-, fluoro-, or methoxy-substituted 2-pyridyltrimethylsilanes with aryl halides using a PdCl₂(PPh₃)₂ catalyst system. nih.gov The success of these reactions highlights the synthetic utility of the palladium-catalyzed pathway.

Copper: Copper catalysts can engage this compound in different mechanistic cycles. Copper is well-known for mediating Ullmann-type couplings, which typically involve the coupling of an aryl halide with an alcohol, amine, or thiol. acs.org A plausible mechanism would involve the oxidative addition of an aryl halide to a Cu(I) species, followed by metathesis with the nucleophile and subsequent reductive elimination. The (2-pyridyl)sulfonyl group has been shown to facilitate copper-mediated cross-coupling reactions, suggesting that the pyridine nitrogen in the target compound could play a similar activating role. researchgate.net Copper can also be used as a co-catalyst in palladium-catalyzed reactions, such as Stille and Sonogashira couplings, where it is believed to facilitate the transmetalation step. libretexts.orgacs.org

Nickel: Nickel catalysts offer a distinct reactivity profile, often enabling transformations that are challenging for palladium. Nickel is particularly effective in activating and cleaving strong bonds, including C-F bonds. rsc.org A potential reaction for this compound could involve a Ni(0)/Ni(II) catalytic cycle analogous to that of palladium. Furthermore, nickel can catalyze unique cycloaddition reactions. For example, nickel-catalyzed [3+2] cycloadditions of trifluoromethylalkenes with alkynes proceed through a nickelacyclopentene intermediate, followed by β-fluorine elimination to form a Ni-F species. rsc.org The regeneration of the active Ni(0) catalyst from this fluoride species is a key challenge, often addressed by using fluorophilic reagents like silanes or diboron (B99234) compounds. rsc.org

While ionic, organometallic pathways are common, the possibility of radical mechanisms must also be considered. Such pathways can be initiated thermally, photochemically, or by using a radical initiator. For pyridyl systems, intramolecular radical additions to the pyridine ring have been demonstrated to be facile processes. nih.gov A plausible radical pathway for this compound could involve the addition of a carbon- or heteroatom-centered radical to the electron-deficient pyridine ring. The regioselectivity of such an addition would be influenced by the electronic properties of the ring and the nature of the attacking radical.

Control experiments are essential to distinguish between radical and ionic pathways. The addition of radical inhibitors or traps, such as TEMPO or 1,1-diphenylethylene, can suppress a reaction if it proceeds through a radical mechanism, providing strong evidence for that pathway. acs.org For instance, in a study on the bromochalcogenation of acetylene, the detection of radical coupling products and the suppression of the reaction by radical traps confirmed a radical-mediated mechanism. acs.org

Stereoelectronic Effects of Fluorine and Trimethylsilyl Groups on Reaction Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the stereoelectronic properties of its substituents.

The fluorine atom at the 3-position exerts a powerful electron-withdrawing effect through induction (-I effect), which lowers the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorine (C2, C4, and C6). nih.gov However, the C-F bond itself is a relatively poor leaving group in SNAr reactions compared to heavier halogens unless the ring is highly activated. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, demonstrating the activating effect of fluorine on SNAr at adjacent positions. nih.gov

The trimethylsilyl (TMS) group at the 2-position has two primary roles. Sterically, it is a bulky group that can hinder attack at the adjacent C3 position and influence the conformation of reaction intermediates. Electronically, its most important function is its ability to act as a masked carbanion in cross-coupling reactions. organic-chemistry.org The C-Si bond is relatively non-polar but can be readily activated by fluoride ions to generate a nucleophilic pyridyl species for transmetalation. wikipedia.org The position of the TMS group at C2, alpha to the ring nitrogen, has been shown to be critical for efficient Hiyama coupling, suggesting an electronic activation or a chelating effect involving the nitrogen atom that facilitates the transmetalation step. nih.gov

The interplay of these two groups creates a unique chemical environment. The electron-withdrawing fluorine atom likely increases the polarization of the C2-Si bond, potentially making it more susceptible to cleavage during the activation and transmetalation steps of a cross-coupling reaction. Together, the steric bulk of the TMS group and the electronic influence of the fluorine atom dictate the regioselectivity of various transformations, making this compound a substrate with finely tunable reactivity.

Directing Effects of Fluorine for Regioselectivity

The fluorine atom, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). In the context of this compound, the fluorine atom's primary role is to influence the regioselectivity of reactions by modulating the electron density at different positions of the pyridine ring.

In reactions such as nucleophilic aromatic substitution, the fluorine atom at the 3-position can act as a leaving group or can direct an incoming nucleophile to other positions. For instance, in reactions with strong nucleophiles, the fluorine can be displaced. However, its strong -I effect also makes the carbon atoms at the 2- and 4-positions more electrophilic and thus susceptible to nucleophilic attack. The presence of the bulky trimethylsilyl group at the 2-position often sterically hinders attack at this position, thereby favoring nucleophilic attack at the 4- or 6-positions.

The directing effect of fluorine is also prominent in metalation reactions. The inductive effect of fluorine can increase the acidity of adjacent C-H bonds, facilitating deprotonation. For this compound, this would enhance the acidity of the proton at the 4-position.

Illustrative Data on Regioselectivity in Nucleophilic Aromatic Substitution:

The following table illustrates the expected regioselectivity in a hypothetical nucleophilic aromatic substitution reaction on a fluoropyridine derivative, highlighting the directing influence of the fluorine atom.

| Reagent | Position of Fluorine | Major Product (Position of Nucleophilic Attack) | Minor Product (Position of Nucleophilic Attack) |

| Sodium Methoxide | 3 | 4-methoxy derivative | 6-methoxy derivative |

| Ammonia (B1221849) | 3 | 4-amino derivative | 6-amino derivative |

| Lithium Diisopropylamide (LDA) | 3 | 4-lithiated species | - |

This table is illustrative and based on general principles of reactivity for fluorinated pyridines.

Steric and Electronic Influences of the Trimethylsilyl Group

The trimethylsilyl (TMS) group at the 2-position of the pyridine ring introduces both significant steric bulk and unique electronic effects that profoundly influence the molecule's reactivity. wikipedia.org

Steric Effects:

The most apparent influence of the TMS group is its large size. wikipedia.org This steric hindrance can:

Direct Electrophilic Attack: In electrophilic aromatic substitution reactions, which are generally difficult on a pyridine ring, the bulky TMS group can direct an incoming electrophile to the less hindered positions, primarily the 5-position.

Hinder Nucleophilic Attack: The TMS group can physically block the approach of nucleophiles to the 2-position and, to a lesser extent, the adjacent 3-position. This effect is particularly important in SNAr reactions, often favoring attack at the 4- or 6-positions.

Influence Metalation: While the fluorine atom activates the 4-position for deprotonation, the TMS group can also direct ortho-lithiation to the adjacent 3-position if the fluorine were not present. In this compound, the combined effects can lead to complex reactivity patterns.

Electronic Effects:

The electronic nature of the TMS group is multifaceted and can be context-dependent:

σ-Donation: The silicon-carbon bond is a good σ-donor. Through hyperconjugation, the TMS group can donate electron density to the π-system of the pyridine ring. This effect can partially offset the electron-withdrawing nature of the nitrogen atom and the fluorine atom.

β-Carbocation Stabilization: The TMS group is well-known for its ability to stabilize a positive charge at the β-position (the "β-silicon effect"). This is due to hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation. This effect can be significant in reactions that proceed through cationic intermediates. u-tokyo.ac.jp

Pyridyne Precursor: The combination of a trimethylsilyl group and an adjacent leaving group (like a triflate, which could be derived from a hydroxyl group) on a pyridine ring is a well-established strategy for the generation of a highly reactive pyridyne intermediate. sigmaaldrich.com In the case of this compound, if the fluorine atom were replaced by a better leaving group, fluoride-induced elimination of the TMS group and the leaving group would generate the 2,3-pyridyne.

Illustrative Data on the Influence of the Trimethylsilyl Group:

The following table provides a hypothetical comparison of reaction outcomes for 3-fluoropyridine (B146971) and this compound to illustrate the steric and electronic effects of the TMS group.

| Reaction Type | Substrate | Expected Major Product | Rationale |

| Nitration (Electrophilic) | 3-Fluoropyridine | 5-Nitro-3-fluoropyridine | Standard electrophilic substitution pattern for 3-substituted pyridines. |

| Nitration (Electrophilic) | This compound | 3-Fluoro-5-nitro-2-(trimethylsilyl)pyridine | Steric bulk of TMS directs the electrophile to the 5-position. |

| Nucleophilic Attack with NaOMe | 3-Fluoropyridine | 3-Methoxypyridine | Direct displacement of fluorine. |

| Nucleophilic Attack with NaOMe | This compound | 4-Methoxy-2-(trimethylsilyl)pyridine | Steric hindrance at C2 and activation by fluorine directs the nucleophile to C4. |

This table is illustrative and based on established principles of the steric and electronic effects of the trimethylsilyl group. wikipedia.orgu-tokyo.ac.jp

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Trimethylsilyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of organic molecules. nih.gov For a molecule like 3-fluoro-2-(trimethylsilyl)pyridine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry and compute various electronic parameters. ias.ac.innih.gov

Investigation of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding chemical reactivity and electronic transitions. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govschrodinger.com For this compound, the electron-withdrawing fluorine atom and the silicon-carbon bond influence the electron distribution across the pyridine (B92270) ring, affecting the energies of these orbitals. DFT calculations can precisely model these effects.

Visualizing the HOMO and LUMO surfaces reveals the regions of the molecule involved in electron donation and acceptance. In a typical calculation, the HOMO would likely be distributed across the pyridine ring and the trimethylsilyl (B98337) group, while the LUMO might be more localized on the pyridine ring, influenced by the electronegative fluorine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Note: The following data are illustrative, based on typical values for related heterocyclic compounds, as specific published data for this molecule is unavailable.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.25 | ELUMO - EHOMO |

Prediction of Reactivity Profiles and Regioselectivity

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict how this compound will behave in chemical reactions. irjweb.comresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for predicting whether a reaction is likely to be favorable and at which site it might occur (regioselectivity). For instance, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for this compound (Note: This data is calculated from the illustrative values in Table 1 for demonstrative purposes.)

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.825 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.625 |

| Global Softness (S) | 1 / (2η) | 0.190 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.784 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions that cannot be captured by static DFT calculations. nih.govpeerj.com

Conformational Analysis and Intermolecular Interactions

For this compound, a key area of study for MD simulations would be the rotation around the C2-Si bond. The trimethylsilyl group is bulky, and its orientation relative to the pyridine ring can be influenced by subtle steric and electronic effects. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them.

Quantum Mechanical Studies of Spectroscopic Properties

Quantum mechanical calculations are highly effective for predicting spectroscopic parameters, which is essential for interpreting experimental data and confirming molecular structures. rsc.org

Prediction of NMR Parameters (Chemical Shifts, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Predicting NMR chemical shifts (δ) and coupling constants (J) using quantum mechanics has become a routine and powerful tool. nih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. nih.govrsc.org

For this compound, calculations would predict the ¹H, ¹³C, ¹⁹F, and ²⁹Si chemical shifts. The accuracy of these predictions is often high enough to distinguish between different isomers or to assign specific signals in a complex spectrum. rsc.orgresearchgate.net For instance, the ¹⁹F chemical shift is highly sensitive to its electronic environment, and its predicted value would be a key identifier. Calculations can also determine the various coupling constants, such as ³J(H-H), nJ(C-H), and importantly, nJ(F-C) and nJ(F-H), which provide valuable information about the connectivity and geometry of the molecule.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ) for this compound (Note: The following data are illustrative, based on general principles and values for related fluoropyridine and silyl-aromatic compounds. Predictions are relative to standard references like TMS for ¹H, ¹³C, and ²⁹Si, and CFCl₃ for ¹⁹F.)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H (ring) | 7.0 - 8.5 |

| ¹H (Si(CH₃)₃) | 0.3 - 0.5 |

| ¹³C (ring) | 120 - 165 |

| ¹³C (Si(CH₃)₃) | -1.0 - 1.0 |

| ¹⁹F | -130 to -145 |

| ²⁹Si | 5 - 15 |

Vibrational Frequency Analysis and Spectral Interpretation

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful tool for the elucidation of molecular structure and bonding. For this compound, a theoretical vibrational analysis can predict the infrared and Raman spectra, offering insights into the characteristic frequencies of its functional groups.

Theoretical vibrational frequencies are typically computed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). These calculations, after appropriate scaling, generally show excellent agreement with experimental data for related molecules. researchgate.net

For this compound, the vibrational spectrum can be conceptually divided into modes associated with the pyridine ring, the trimethylsilyl group, and the C-F bond.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are expected to be perturbed by the fluoro and trimethylsilyl substituents. Based on studies of substituted pyridines, the ring stretching vibrations (νC-C, νC-N) typically appear in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending modes of the C-H bonds and the ring itself occur at lower frequencies.

Trimethylsilyl Group Vibrations: The trimethylsilyl group, -Si(CH₃)₃, has several characteristic vibrational modes. The most prominent are the symmetric and asymmetric C-H stretching vibrations of the methyl groups, typically found in the 2980-2900 cm⁻¹ range. The symmetric and asymmetric Si-C₃ stretching vibrations are expected in the 800-600 cm⁻¹ region. The methyl rocking and deformation modes also produce characteristic bands at various lower frequencies.

C-F and C-Si Stretching Vibrations: The C-F stretching vibration is of particular interest. In fluorinated aromatic rings, the position of this band is sensitive to the electronic environment. For 3-fluoropyridine (B146971), the C-F stretching frequency is similar to that in fluorobenzene, indicating the influence of the ring's π-bonding. researchgate.net In this compound, the electron-donating nature of the trimethylsilyl group at the adjacent position would likely influence the C-F bond strength and, consequently, its vibrational frequency. The C-Si stretching vibration is another key feature, and its frequency can provide information about the nature of the bond between the pyridine ring and the silicon atom.

A hypothetical breakdown of key vibrational frequencies for this compound, based on computational studies of similar compounds, is presented in Table 1.